molecular formula C11H15NO2 B8646734 3-Phenylpropylcarbamic acid methyl ester

3-Phenylpropylcarbamic acid methyl ester

Cat. No. B8646734
M. Wt: 193.24 g/mol
InChI Key: MYKDOGIIZXFOEQ-UHFFFAOYSA-N
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Patent
US05578574

Procedure details

A stirred solution of 3-phenyl-1-propylamine (19.6 g, mmol) in THF (50 mL) and water (50 mL) was adjusted to pH 9.0 with 2N NaOH. To the reaction was added methyl chloroformate (12.3 mL, 159 mmol) dropwise while the pH was maintained at 9.0 with 2N NaOH. After the reaction was stirred for an additional 30 minutes at room temperature, ethyl acetate (250 mL) was added. The organic layer was separated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a clear oil of pure title compound (28 g, 100 percent yield):
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl[C:14]([O:16][CH3:17])=[O:15].C(OCC)(=O)C>C1COCC1.O>[CH3:17][O:16][C:14]([NH:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12.3 mL
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred for an additional 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)NCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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